molecular formula C12H11N3O3 B2786843 N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide CAS No. 2411304-66-8

N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide

Cat. No.: B2786843
CAS No.: 2411304-66-8
M. Wt: 245.238
InChI Key: WQRNVTASANCNBL-UHFFFAOYSA-N
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Description

N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide is a complex organic compound featuring a phenyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an oxirane ring and a carboxamide group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenyl hydrazine and carbon disulfide to form phenyl isothiocyanate, which is then reacted with an appropriate carboxylic acid to form the oxadiazole core.

  • Oxirane Formation: The oxirane ring can be introduced through a reaction involving epichlorohydrin and a base.

  • Carboxamide Formation: The carboxamide group is introduced by reacting the oxirane intermediate with an amine under suitable conditions.

Industrial Production Methods: Industrial production involves scaling up these reactions, often using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

  • Substitution: Amines, alcohols, and bases.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the oxadiazole ring.

  • Reduction: Reduced forms of the oxadiazole ring.

  • Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: It has shown potential as an antimicrobial agent, exhibiting activity against bacteria and fungi. Medicine: Research indicates its potential as an anticancer agent, with studies showing efficacy in inhibiting cancer cell growth. Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can bind to these targets, leading to the inhibition of biological processes that contribute to diseases like cancer and infections. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents and functional groups.

  • Oxirane derivatives: Compounds containing oxirane rings but lacking the oxadiazole structure.

Uniqueness: N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide is unique due to its combination of the oxadiazole ring, phenyl group, oxirane ring, and carboxamide group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-11(9-7-17-9)13-6-10-14-12(18-15-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRNVTASANCNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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